molecular formula C12H16O3 B12543218 2-Buten-1-ol, 4-[(4-methoxyphenyl)methoxy]-, (2Z)- CAS No. 143833-81-2

2-Buten-1-ol, 4-[(4-methoxyphenyl)methoxy]-, (2Z)-

Cat. No.: B12543218
CAS No.: 143833-81-2
M. Wt: 208.25 g/mol
InChI Key: LPNVRINTDMVADF-UHFFFAOYSA-N
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Description

2-Buten-1-ol, 4-[(4-methoxyphenyl)methoxy]-, (2Z)- is an organic compound with the molecular formula C12H18O3. It is a derivative of butenol and features a methoxyphenyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Buten-1-ol, 4-[(4-methoxyphenyl)methoxy]-, (2Z)- typically involves the reaction of 4-methoxybenzyl alcohol with butenol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity 2-Buten-1-ol, 4-[(4-methoxyphenyl)methoxy]-, (2Z)- .

Chemical Reactions Analysis

Types of Reactions

2-Buten-1-ol, 4-[(4-methoxyphenyl)methoxy]-, (2Z)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce saturated alcohols .

Scientific Research Applications

2-Buten-1-ol, 4-[(4-methoxyphenyl)methoxy]-, (2Z)- has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Buten-1-ol, 4-[(4-methoxyphenyl)methoxy]-, (2Z)- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)-1-butanol
  • 2-Butanone, 4-(4-methoxyphenyl)
  • 4-Methoxy-2-buten-1-ol

Uniqueness

2-Buten-1-ol, 4-[(4-methoxyphenyl)methoxy]-, (2Z)- is unique due to its specific structural configuration and the presence of both butenol and methoxyphenyl groups. This combination imparts distinct reactivity and properties compared to similar compounds .

Properties

CAS No.

143833-81-2

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

4-[(4-methoxyphenyl)methoxy]but-2-en-1-ol

InChI

InChI=1S/C12H16O3/c1-14-12-6-4-11(5-7-12)10-15-9-3-2-8-13/h2-7,13H,8-10H2,1H3

InChI Key

LPNVRINTDMVADF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COCC=CCO

Origin of Product

United States

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